2',3-Dichloro-5-fluorobiphenyl-4-amine
Description
2',3-Dichloro-5-fluorobiphenyl-4-amine is a halogenated biphenyl amine derivative with the molecular formula C₁₂H₈Cl₂FN (molecular weight: ~255.91 g/mol). Its structure consists of a biphenyl backbone substituted with chlorine atoms at the 2' and 3 positions, a fluorine atom at the 5 position, and an amine group at the 4 position (Figure 1). The strategic placement of halogens and the amine group influences its electronic properties, solubility, and reactivity, making it a subject of interest in synthetic chemistry .
Properties
Molecular Formula |
C12H8Cl2FN |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
2-chloro-4-(2-chlorophenyl)-6-fluoroaniline |
InChI |
InChI=1S/C12H8Cl2FN/c13-9-4-2-1-3-8(9)7-5-10(14)12(16)11(15)6-7/h1-6H,16H2 |
InChI Key |
ZZFYULXNXADFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2)Cl)N)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 2',3-Dichloro-5-fluorobiphenyl-4-amine with key analogs, highlighting differences in substituent positions, molecular properties, and applications:
Key Observations:
Substituent Positions: The 2',3-dichloro substitution in the target compound creates a distinct electronic profile compared to 3',4'-dichloro analogs. In 3',4'-difluoro[1,1'-biphenyl]-2-amine, fluorine’s strong electron-withdrawing nature reduces electron density on the aromatic ring, enhancing stability but possibly limiting reactivity in electrophilic substitutions .
Amine Position :
- Amine groups at position 4 (para to the biphenyl linkage) enable resonance stabilization across the aromatic system, whereas position 2 (ortho) amines experience steric clashes with adjacent substituents, as seen in 3',4'-Dichloro-5-fluorobiphenyl-2-amine .
These differences influence pharmacokinetics and environmental persistence .
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